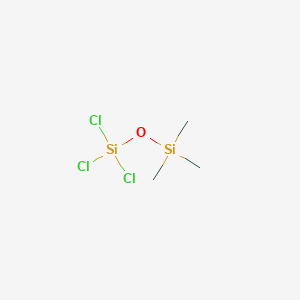
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid
Overview
Description
“2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 72850-61-4 . It has a molecular weight of 231.58 and its IUPAC name is 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5HClF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a boiling point of 337.4±52.0 C at 760 mmHg and a melting point of 131-135 C . It is a solid at room temperature .Scientific Research Applications
Agrochemicals: Fungicidal Properties
CTCA serves as a precursor in the synthesis of thiazole carboxanilides, which exhibit significant fungicidal activities . These compounds are effective against a variety of plant pathogens, including Rhizoctonia solani , a fungus responsible for sheath blight in rice. The structural modification of CTCA into carboxanilides has led to the development of potent fungicides comparable to commercial products like Thifluzamide.
Pharmaceutical Research: Anticancer Agents
In the pharmaceutical sector, CTCA derivatives have been explored for their anticancer properties . The thiazole ring, when incorporated into larger molecules, has shown potential in inhibiting the growth of cancer cells. This application is particularly promising as it opens avenues for the development of new chemotherapeutic agents.
Material Science: Organic Synthesis
CTCA is used in material science for the synthesis of organic compounds with specific electronic properties . These synthesized materials can be employed in the creation of novel polymers or small molecules that have applications in electronics and nanotechnology.
Chemical Synthesis: Building Blocks
The compound is a valuable building block in chemical synthesis . Its reactive sites allow for various substitutions and transformations, enabling the creation of a diverse range of chemicals for further research and industrial applications.
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure and properties, CTCA can be used as a standard in chromatographic analysis . It helps in the calibration of equipment and serves as a reference compound for the identification of similar organic molecules.
Environmental Science: Toxicity Studies
CTCA’s impact on the environment, particularly its toxicity to aquatic life, has been documented . This information is crucial for environmental risk assessments and the development of safety protocols for the handling and disposal of this compound.
Biochemistry: Enzyme Inhibition
Research has indicated that CTCA derivatives can act as enzyme inhibitors . This application is significant for understanding biochemical pathways and for the design of drugs that target specific enzymes within biological systems.
Chemical Education: Reagent for Teaching Laboratories
In educational settings, CTCA is used as a reagent in teaching laboratories to demonstrate various chemical reactions and synthesis techniques . Its reactivity makes it an excellent example for instructional purposes.
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZUWSFEZCBGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534551 | |
| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid | |
CAS RN |
72850-61-4 | |
| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid in the context of the provided research papers?
A: The provided research papers focus on the development of novel herbicides. 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid itself is not discussed as a standalone herbicide. Instead, its phenylmethyl ester (also called benzyl ester) is a key component of the commercial herbicide flurazole. [, ] These papers describe the synergistic herbicidal activity achieved when flurazole is combined with specific other herbicides and safeners.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














